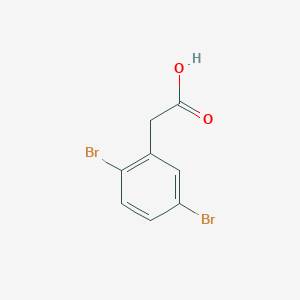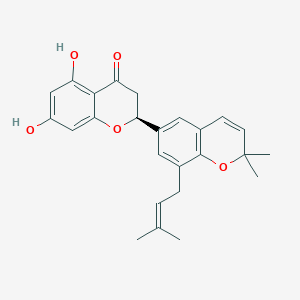
Diethyl butylmalonate
Overview
Description
Diethyl butylmalonate is a chemical compound with the formula C11H20O4 . It is also known by other names such as Malonic acid, butyl-, diethyl ester; Butylmalonic acid diethyl ester; Diethyl n-butylmalonate; Ethyl butylmalonate; Diethyl normal-butylmalonate; n-Butylmalonic acid diethyl ester; Propanedioic acid, butyl-, diethyl ester; Diethyl 2-butylmalonate; Butylpropanedioic acid diethyl ester .
Synthesis Analysis
Diethyl butylmalonate can be synthesized through alkylation by ethyliodide, a process that is used to study the phase transfer catalysis (PTC) technique . Another method involves adding n-butyl bromide to diethyl malonate sodium salt and incubating at 76-84°C . A third method involves the reaction of dichloroethylamine with cuprous chloride, followed by the addition of diethyl malonate and n-butylamine .Molecular Structure Analysis
The molecular weight of Diethyl butylmalonate is 216.2741 . The IUPAC Standard InChI is InChI=1S/C11H20O4/c1-4-7-8-9 (10 (12)14-5-2)11 (13)15-6-3/h9H,4-8H2,1-3H3 .Chemical Reactions Analysis
Diethyl malonate, a related compound, is produced from the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile. This intermediate is then treated with ethanol in the presence of an acid catalyst .Physical And Chemical Properties Analysis
Diethyl butylmalonate has a molecular weight of 216.2741 . It has a refractive index of 1.422 , a boiling point of 235-240°C , and a density of 0.983 g/mL at 25°C .Scientific Research Applications
Organic Chemistry Reagent
Diethyl butylmalonate is a valuable reagent in organic chemistry, particularly in forming carbon-carbon bonds . It is used in various synthetic schemes, contributing to the formation of complex organic molecules .
Synthesis of Diethyl Butylmalonate
The synthesis of Diethyl butylmalonate itself is an important application. It is synthesized through a series of reactions, which are crucial for its use in other applications .
Phase Transfer Catalysis (PTC) Technique
Diethyl butylmalonate undergoes alkylation by ethyliodide, which is used to study the phase transfer catalysis (PTC) technique . This technique is used in organic synthesis to facilitate the migration of a reactant from one phase into another where reaction can take place.
Molecular Weight Determination
With a known molecular weight of 216.2741 , Diethyl butylmalonate can be used as a reference compound in mass spectrometry for the determination of unknown molecular weights.
Refractive Index Determination
Diethyl butylmalonate has a known refractive index of n20/D 1.422 (lit.) . This property can be used in the calibration of refractometers, which are instruments used to measure the refractive index of substances.
Density Determination
With a known density of 0.983 g/mL at 25 °C (lit.) , Diethyl butylmalonate can be used as a reference substance in density determination experiments.
Safety And Hazards
Diethyl butylmalonate is classified as a combustible liquid (H227) according to the GHS classification . It is recommended to avoid breathing its vapors, mist, or gas, and to avoid contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be used when handling this chemical .
properties
IUPAC Name |
diethyl 2-butylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNFNBGRHCUORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157895 | |
| Record name | Diethyl butylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl butylmalonate | |
CAS RN |
133-08-4 | |
| Record name | 1,3-Diethyl 2-butylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl butylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl butylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl butylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl butylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL BUTYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYY2Q744WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between the volatility of Diethyl butylmalonate and its application in insect attractants?
A1: Diethyl butylmalonate was found to effectively inhibit the crystallization of Trimedlure isomers. [] While this improved the volatility and longevity of the attractant blend, it unfortunately decreased its attractiveness to the Mediterranean fruit fly. [] This suggests a complex interplay between the physical properties of the attractant components and their biological activity.
Q2: Can Diethyl butylmalonate be used as a starting material in organic synthesis?
A2: Yes, Diethyl butylmalonate serves as a versatile starting material in organic synthesis. For example, it can be used to synthesize (R)-2-Butyl-3-hydroxypropionic acid in a two-step process. [] This highlights the compound's utility in constructing more complex molecules.
Q3: How does Diethyl butylmalonate react in free-radical addition reactions?
A3: Diethyl butylmalonate participates in free-radical induced addition reactions with alkenes like oct-1-ene. [] This reaction leads to the alkylation of the compound at the activated methylene group. [] This reactivity makes Diethyl butylmalonate a useful building block for synthesizing molecules with extended carbon chains.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)











![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)
